molecular formula C17H27NO4 B1207648 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 71089-11-7

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B1207648
CAS No.: 71089-11-7
M. Wt: 309.4 g/mol
InChI Key: NYMNSQXENSRWHC-UHFFFAOYSA-N
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Description

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can host various functional groups, making them versatile in chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method is the reaction of a linear polyetheramine with a benzyl halide in the presence of a base. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

    Catalyst: Potassium carbonate or sodium hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various types of chemical reactions, including:

    Oxidation: The phenylmethyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form simpler amines and alcohols.

    Substitution: The phenylmethyl group can be substituted with other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol, primary amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Acts as a molecular probe for studying enzyme-substrate interactions.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. This property is due to the presence of multiple oxygen and nitrogen atoms in the ring structure, which can coordinate with various substrates. The molecular targets include enzymes and receptors, where the compound can modulate their activity by binding to active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Similar in structure but lack the phenylmethyl group.

    Cyclodextrins: Larger ring structures with different functional groups.

    Macrocyclic Ligands: Similar coordination properties but vary in ring size and substituents.

Uniqueness

What sets 13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane apart is its unique combination of a macrocyclic ring with a phenylmethyl group. This combination enhances its reactivity and ability to form stable complexes, making it highly versatile in various applications.

Properties

CAS No.

71089-11-7

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

13-benzyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C17H27NO4/c1-2-4-17(5-3-1)16-18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18/h1-5H,6-16H2

InChI Key

NYMNSQXENSRWHC-UHFFFAOYSA-N

SMILES

C1COCCOCCOCCOCCN1CC2=CC=CC=C2

Canonical SMILES

C1COCCOCCOCCOCCN1CC2=CC=CC=C2

71089-11-7

solubility

43.2 [ug/mL]

Synonyms

enzyl-aza-15-crown-5
benzylaza-15-crown-5

Origin of Product

United States

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